molecular formula C13H18N6O3 B10890375 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10890375
M. Wt: 306.32 g/mol
InChI Key: DEEYWCQWQDSULX-UHFFFAOYSA-N
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Description

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimalarial, and antileishmanial activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Nitration: One of the pyrazole rings is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Alkylation: The next step involves the alkylation of the pyrazole rings. This is typically done using alkyl halides in the presence of a base such as potassium carbonate.

    Amidation: Finally, the two pyrazole derivatives are linked through an amidation reaction. This involves the reaction of the alkylated pyrazole with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, its antimalarial activity may be attributed to its ability to inhibit enzymes critical for the survival of Plasmodium species. The compound may bind to the active site of these enzymes, blocking their function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-nitro-1H-pyrazole-4-carboxamide: Similar structure but lacks the additional pyrazole ring.

    3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanamide: Similar but with different substituents on the pyrazole rings.

Uniqueness

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its dual pyrazole rings with distinct substituents, which may confer unique pharmacological properties and reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H18N6O3/c1-9-11(7-15-17(9)3)6-14-13(20)4-5-18-10(2)12(8-16-18)19(21)22/h7-8H,4-6H2,1-3H3,(H,14,20)

InChI Key

DEEYWCQWQDSULX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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